5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Mechanism of Action
Triazoles
are nitrogenous heterocyclic moieties that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Thiazoles
, on the other hand, are found in many potent biologically active compounds. They are important types of molecules and natural products and play a main role in cell biology . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .
Biochemical Analysis
Biochemical Properties
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . These interactions can lead to the modulation of enzymatic activity, affecting metabolic pathways and cellular processes. Additionally, this compound can form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound can also induce conformational changes in proteins, affecting their function and stability. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids . Additionally, this compound may require specific cofactors for its enzymatic reactions, influencing its overall metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound may also accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and distribution of this compound can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The subcellular distribution of this compound can determine its biological effects and therapeutic potential.
Preparation Methods
The synthesis of 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This method, however, has a limited substrate scope. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Due to its pharmacological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and specific biological activities.
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct pharmacological properties.
Thiadiazoles: These compounds contain a thiadiazole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-3-propan-2-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-4(2)7-10-11-9-12(7)5(3)6(15-9)8(13)14/h4H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNWZIGPDZSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NN=C(N12)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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